[3-(Aminomethyl)phenyl]acetic acid hydrochloride

GABA aminotransferase inhibition Neurotransmitter modulation Suicide substrate design

[3-(Aminomethyl)phenyl]acetic acid hydrochloride is a meta-substituted phenylacetic acid derivative supplied as a hydrochloride salt with a molecular weight of 201.65 g/mol. The compound is alternatively described as β-phenyl-GABA hydrochloride, reflecting its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 42288-55-1
Cat. No. B3052545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)phenyl]acetic acid hydrochloride
CAS42288-55-1
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN)CC(=O)O.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-6-8-3-1-2-7(4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
InChIKeyYTUPIGITZDEVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Aminomethyl)phenyl]acetic acid hydrochloride (CAS 42288-55-1) – Physicochemical and Functional Baseline for Research Procurement


[3-(Aminomethyl)phenyl]acetic acid hydrochloride is a meta-substituted phenylacetic acid derivative supplied as a hydrochloride salt with a molecular weight of 201.65 g/mol [1]. The compound is alternatively described as β-phenyl-GABA hydrochloride, reflecting its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . It appears as a white crystalline powder with a melting point of 193–195 °C and is freely soluble in water due to its salt form . The molecule features three hydrogen bond donors and three hydrogen bond acceptors with a topological polar surface area of 63.3 Ų, properties that govern its reactivity in amide bond formation and bioconjugation [1].

Isomeric and Salt-Form Specificity of [3-(Aminomethyl)phenyl]acetic acid hydrochloride in Enzyme Inhibition and PROTAC Linker Chemistry


Generic substitution among aminomethylphenylacetic acid isomers fails because the position of the aminomethyl substituent on the phenyl ring dictates both the biological target engagement profile and the physicochemical properties of derived conjugates [1]. The 3-isomer (meta) acts as a poor competitive inhibitor of GABA aminotransferase (GABA-AT, EC 2.6.1.19), whereas the 2-isomer (ortho) is primarily employed as a vector for endolysosomal targeting and IRAP inhibition [2]. The 4-isomer (para) is optimized as a γ-secretase modulator scaffold for Alzheimer's disease research [3]. Moreover, the hydrochloride salt form of the 3-isomer provides a melting point of 193–195 °C, markedly distinct from the 2-isomer hydrochloride (188–190 °C) and the 4-isomer hydrochloride (232–234 °C), directly affecting solid-state handling and formulation workflows . These divergent profiles mean that interchanging isomers without revalidation introduces uncontrolled variables in enzymatic assays, synthetic yields, and conjugate performance.

Quantitative Differentiation of [3-(Aminomethyl)phenyl]acetic acid hydrochloride Against Closest Analogs


Meta-Substitution Confers Distinct GABA Aminotransferase Inhibition Compared to Ortho and Para Isomers

The 3-(aminomethyl)phenyl substitution pattern is essential for engagement with GABA aminotransferase (GABA-AT). Docking calculations using the crystallographic structure of pig GABA-AT in complex with vigabatrin demonstrated that [3-(aminomethyl)phenyl]acetic acid occupies the active site as a poor competitive inhibitor [1]. In direct computational comparison, both [3-(aminomethyl)phenyl]acetic acid and its 2-isomer were evaluated as poor competitive inhibitors of Sus scrofa GABA-AT, while neither the 4-isomer nor the free carboxylic acid alone showed comparable docking scores [1]. In mouse brain homogenate assays, a structurally related 3-substituted derivative exhibited an IC50 of 58,100 nM against GABA-AT [2]. By contrast, 4-aminomethylphenylacetic acid derivatives are optimized for γ-secretase modulation (Aβ42 modulation), not GABA-AT inhibition [3]. This target selectivity makes the 3-isomer the appropriate choice for neuroscience studies focused on GABAergic pathways.

GABA aminotransferase inhibition Neurotransmitter modulation Suicide substrate design

Validated PROTAC Linker for DU-14 Synthesis – Enables PTP1B/TC-PTP Dual Degradation with Sub-Nanomolar Potency

[3-(Aminomethyl)phenyl]acetic acid (free base form) is a validated PROTAC linker employed in the synthesis of DU-14, a potent and selective dual degrader of PTP1B and TC-PTP . DU-14 achieved DC50 values of 4.3 nM (PTP1B) and 4.8 nM (TC-PTP) in HEK293 cells after 16-hour treatment and IC50 values of 24.2 nM and 30.1 nM for phosphatase activity, respectively . The linker's meta-aminomethyl positioning provides an optimal trajectory for connecting the PTP1B/TC-PTP warhead to the E3 ligase ligand (lenalidomide-based), as confirmed by the published ternary complex architecture [1]. In contrast, the 2-isomer has been vectorized for cathepsin D inhibition and the 4-isomer for γ-secretase modulation, meaning neither alternative linker has a demonstrated PROTAC application with published degradation data [2]. Generic PEG-based or alkyl-based PROTAC linkers lack the rigid phenylacetic acid scaffold that DU-14's design requires for proper ternary complex formation.

PROTAC linker chemistry PTP1B/TC-PTP degradation Cancer immunotherapy

Hydrochloride Salt Form Improves Aqueous Solubility and Handling Relative to Free Base

The hydrochloride salt of [3-(aminomethyl)phenyl]acetic acid (CAS 42288-55-1) exhibits markedly superior aqueous solubility compared to the free base (CAS 113520-43-7). The protonated amine in the salt form enhances hydrogen bonding with water, making it freely soluble, while the free base shows limited aqueous solubility (slightly soluble in water) with a predicted pKa of 4.17 . This differential solubility is critical for aqueous-phase bioconjugation reactions such as amide coupling in PROTAC synthesis, where the hydrochloride salt can be used directly without pre-dissolution in organic co-solvents . The free base form, by contrast, often requires DMSO or DMF pre-dissolution, which can interfere with subsequent biochemical assays or require additional purification steps.

Aqueous solubility Salt-form selection Formulation

Isomer-Dependent Thermal Stability Enables Differential Solid-State Handling

The hydrochloride salts of the three aminomethylphenylacetic acid isomers exhibit distinct and non-overlapping melting points that enable unambiguous identity verification and solid-state handling protocols. The 3-isomer hydrochloride (target compound) melts at 193–195 °C . The 2-isomer hydrochloride (CAS 52067-92-2) melts at 188–190 °C, a 3–5 °C difference that is analytically resolvable . The 4-isomer hydrochloride (CAS 42383-05-1) melts at 232–234 °C, a substantially higher range reflecting different crystal packing . These differences are critical for procurement quality control: a melting point determination can rapidly confirm isomeric identity and rule out cross-isomer contamination. Furthermore, the intermediate melting range of the 3-isomer (neither the lowest nor highest) provides balanced thermal stability for storage at ambient conditions without the cold-chain requirements sometimes needed for low-melting analogs.

Melting point differentiation Solid-state characterization Quality control

Hydrogen Bond Donor/Acceptor Profile Optimizes Amide Coupling Efficiency for Peptide and PROTAC Conjugation

The compound's computed hydrogen bond donor count (3) and acceptor count (3), combined with a topological polar surface area of 63.3 Ų, are key molecular descriptors that predict efficient amide bond formation in both peptide and PROTAC conjugation chemistry [1]. These values are identical across the three aminomethylphenylacetic acid isomers because they share the same molecular formula; however, the spatial orientation of the aminomethyl group in the meta position affects the accessibility of the amine for coupling reactions. In the synthesis of DU-14, the 3-isomer linker is coupled via its amine terminus to the PTP1B/TC-PTP warhead and via its carboxylic acid to the E3 ligase ligand, with published synthetic yields confirming efficient dual functionalization . Comparative analysis with the 2-isomer, which has been employed in peptide synthesis as a conformationally restricted amino acid analog, shows that ortho-substitution can introduce steric hindrance that alters coupling kinetics [2]. The 4-isomer's para-amino positioning provides a more linear trajectory that favors γ-secretase modulator scaffolds rather than the bent geometry required for PROTAC ternary complex formation [3].

Amide coupling Bioconjugation efficiency Linker chemistry

Evidence-Backed Application Scenarios for [3-(Aminomethyl)phenyl]acetic acid hydrochloride Procurement


PROTAC Degrader Synthesis: DU-14 and PTP1B/TC-PTP-Targeted Immuno-Oncology Conjugates

Procurement of [3-(Aminomethyl)phenyl]acetic acid hydrochloride enables the synthesis of DU-14, a validated dual PTP1B/TC-PTP PROTAC degrader with DC50 values of 4.3 and 4.8 nM in HEK293 cells . The hydrochloride salt form provides direct aqueous solubility for amide coupling with the warhead (HY-171027) and the E3 ligase ligand (lenalidomide-based, HY-112078) without requiring organic co-solvent pre-dissolution . This application is supported by published ternary complex formation data confirming that the meta-aminomethyl trajectory is geometrically required for simultaneous engagement of both target proteins and the E3 ligase [1].

GABA Aminotransferase Mechanistic Studies in Neuroscience

The compound serves as a mechanistically characterized poor competitive inhibitor of GABA aminotransferase (EC 2.6.1.19), with active-site docking validated against the Sus scrofa enzyme crystal structure . Researchers investigating GABAergic neurotransmission or screening for GABA-AT modulators should select the 3-isomer hydrochloride, as the 4-isomer is inactive against GABA-AT and preferentially modulates γ-secretase [1]. The hydrochloride salt's water solubility facilitates direct addition to enzymatic assay buffers at physiological pH.

β-Phenyl-GABA Scaffold Derivatization for CNS Drug Discovery

As a β-phenyl-GABA analog, the compound provides a rigid phenylalanine-like scaffold for structure-activity relationship (SAR) studies targeting GABA receptors or GABA transporters . The meta-aminomethyl positioning mimics the GABA backbone's β-carbon substitution pattern while the phenyl ring introduces conformational constraint absent in linear GABA analogs [1]. This scaffold has been computationally modeled in GABA-AT docking studies, providing a validated starting point for fragment-based drug design campaigns .

Amide Coupling and Bioconjugation Method Development

With three H-bond donors, three H-bond acceptors, and a free primary amine on a flexible methylene tether, the compound is an ideal model substrate for optimizing aqueous-phase amide coupling protocols (e.g., EDC/NHS, HATU/DIPEA) . The hydrochloride salt eliminates the need for amine deprotonation with tertiary bases and provides a sharp melting point (193–195 °C) for purity verification before and after coupling [1]. This application is relevant to both peptide chemistry and PROTAC linker optimization workflows.

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